Compound Name and Structure
The compound 2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-phenylethyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. The structure comprises a pyrido[2,3-d]pyrimidin-1-yl core, known for its diverse biological activities. This compound is characterized by the presence of various functional groups that contribute to its pharmacological properties.
Classification
This compound can be classified as a pyrimidine derivative, specifically a pyridopyrimidine. Pyridopyrimidines are recognized for their therapeutic potential, including anticancer and antimicrobial properties. They are often explored in drug development due to their ability to interact with biological targets effectively.
The synthesis of 2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-phenylethyl)acetamide typically involves several key steps:
The molecular formula of this compound is , with a molecular weight of approximately 430.45 g/mol. The structure features multiple rings and functional groups that enhance its biological activity:
The InChI representation for the compound is:
InChI=1S/C24H22N4O5/c1-32-17-11-9-16(10-12-17)14-28-23(30)18-6-5-13-25-22(18)27(24(28)31)15-21(29)26-19-7-3-4-8-20(19)33-2/h3-13H,14-15H2,1-2H3,(H,26,29).
The compound can participate in various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis and potential modifications for enhanced activity.
The mechanism of action for this compound involves its interaction with specific enzymes or receptors within biological systems. Upon binding to these targets:
This mechanism underlies its potential therapeutic effects in treating diseases such as cancer.
While specific data on physical properties like boiling point or melting point may not be readily available, general characteristics include:
Chemical properties relevant to this compound include:
These properties are crucial for understanding how the compound behaves under various conditions and its suitability for different applications.
The compound has several potential applications in scientific research:
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1